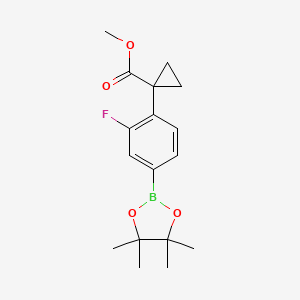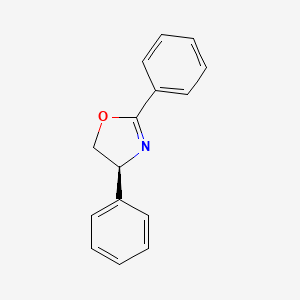![molecular formula C10H17NO B8113200 N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine](/img/structure/B8113200.png)
N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is a fascinating compound, often studied for its unique chemical structure and diverse applications. The molecule features a bicyclic framework with a hydroxylamine functional group, making it an interesting subject in organic chemistry research.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep process involving the preparation of the bicyclic core and the introduction of the hydroxylamine group. Common starting materials include camphor derivatives, which are transformed into the target compound via a series of reactions, such as reduction, oxidation, and functional group interconversions.
Industrial Production Methods: In an industrial setting, the synthesis of N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of high-pressure reactors, advanced catalytic systems, and continuous flow processes.
化学反応の分析
Types of Reactions: This compound is known to undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxime derivatives.
Reduction: : It can be reduced to yield amine products.
Substitution: : Nucleophilic and electrophilic substitutions can occur at the bicyclic core.
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA) under controlled temperatures.
Oxidation Products: : Oxime derivatives
Reduction Products: : Amine compounds
Substitution Products: : Varied, depending on the substituent introduced
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biological studies to investigate enzyme activities, particularly those involving hydroxylamine derivatives.
Medicine: In medicine, it is explored for potential therapeutic effects, such as its role in developing new drugs targeting specific biochemical pathways.
Industry: Industrially, it is applied in the manufacturing of specialty chemicals, including those used in fragrance and flavor industries.
作用機序
Mechanism: The compound's effects are largely due to its ability to interact with biological molecules through its hydroxylamine group, which can participate in redox reactions and form stable complexes.
Molecular Targets:Enzymes: : Targets include oxidases and reductases.
Receptors: : May interact with specific receptors involved in signal transduction pathways.
Redox Pathways: : Plays a role in oxidative and reductive biochemical pathways.
Signal Transduction: : Modulates pathways involving nitric oxide and related species.
類似化合物との比較
Unique Aspects: N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is unique due to its bicyclic structure and functional group, offering distinct reactivity patterns compared to other hydroxylamine derivatives.
Similar Compounds:N-methylhydroxylamine: : Lacks the bicyclic core, resulting in different reactivity.
Benzohydroxamic acid: : Contains an aromatic ring, which alters its chemical properties.
Oximes: : Share the hydroxylamine group but differ in their backbone structures.
And there you have it! Quite the versatile compound, don’t you think?
特性
IUPAC Name |
N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYGWXWGOBEMAT-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C(C2=NO)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8113122.png)



![N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B8113156.png)









